molecular formula C2H9ClN2OS B2458811 N-(Methylsulfonimidoyl)methanamine;hydrochloride CAS No. 2411293-71-3

N-(Methylsulfonimidoyl)methanamine;hydrochloride

Cat. No.: B2458811
CAS No.: 2411293-71-3
M. Wt: 144.62
InChI Key: QZEBMCLHLKAJKQ-UHFFFAOYSA-N
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Description

N-(Methylsulfonimidoyl)methanamine;hydrochloride is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfonimidoyl group, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonimidoyl)methanamine;hydrochloride typically involves the reaction of methylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the use of automated reactors and precise temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonimidoyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Methylsulfonimidoyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of sulfonimidamide-based pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-(Methylsulfonimidoyl)methanamine;hydrochloride involves its interaction with various molecular targets. The sulfonimidoyl group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo hydrolysis under acidic conditions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Methylsulfonimidoyl)methanamine;hydrochloride is unique due to its specific sulfonimidoyl group, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(methylsulfonimidoyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2OS.ClH/c1-4-6(2,3)5;/h1-2H3,(H2,3,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCMSBYBFGOMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=N)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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